molecular formula C11H17NS B13967697 2-Isopropyl-6-methyl-4-(methylthio)aniline

2-Isopropyl-6-methyl-4-(methylthio)aniline

Cat. No.: B13967697
M. Wt: 195.33 g/mol
InChI Key: OBRLKBKMKURJQL-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methyl-4-(methylthio)aniline is an organic compound with the molecular formula C11H17NS It is characterized by the presence of an aniline group substituted with isopropyl, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methyl-4-(methylthio)aniline typically involves the introduction of the isopropyl, methyl, and methylthio groups onto the aniline ring. One common method involves the nitration of aniline followed by reduction to form the corresponding amine. Subsequent alkylation and thiolation steps introduce the isopropyl, methyl, and methylthio groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methyl-4-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Isopropyl-6-methyl-4-(methylthio)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methyl-4-(methylthio)aniline involves its interaction with specific molecular targets. The presence of the aniline group allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various receptors and enzymes. The methylthio group can undergo metabolic transformations, affecting the compound’s bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)aniline: Similar structure but lacks the isopropyl and methyl groups.

    2-Isopropyl-4-methylthioaniline: Similar but with different substitution pattern.

    6-Methyl-4-(methylthio)aniline: Lacks the isopropyl group.

Uniqueness

2-Isopropyl-6-methyl-4-(methylthio)aniline is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

2-methyl-4-methylsulfanyl-6-propan-2-ylaniline

InChI

InChI=1S/C11H17NS/c1-7(2)10-6-9(13-4)5-8(3)11(10)12/h5-7H,12H2,1-4H3

InChI Key

OBRLKBKMKURJQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)SC

Origin of Product

United States

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